molecular formula C36H31BrN4O4 B11095469 4-[bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]phenyl 4-bromobenzoate

4-[bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]phenyl 4-bromobenzoate

Cat. No.: B11095469
M. Wt: 663.6 g/mol
InChI Key: ORFGTSUUAUCXGV-UHFFFAOYSA-N
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Description

4-[bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]phenyl 4-bromobenzoate is a complex organic compound featuring a pyrazole core. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]phenyl 4-bromobenzoate typically involves multi-step organic reactions. One common approach is the condensation of 4-bromobenzoic acid with a pyrazole derivative. The reaction conditions often include the use of solvents such as dichloromethane or acetone, and catalysts like triethylamine to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]phenyl 4-bromobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

4-[bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]phenyl 4-bromobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]phenyl 4-bromobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]phenyl 4-bromobenzoate is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. The presence of both pyrazole and bromobenzoate moieties allows for versatile applications in various fields .

Properties

Molecular Formula

C36H31BrN4O4

Molecular Weight

663.6 g/mol

IUPAC Name

[4-[bis(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C36H31BrN4O4/c1-23-31(34(42)40(38(23)3)28-11-7-5-8-12-28)33(32-24(2)39(4)41(35(32)43)29-13-9-6-10-14-29)25-17-21-30(22-18-25)45-36(44)26-15-19-27(37)20-16-26/h5-22,33H,1-4H3

InChI Key

ORFGTSUUAUCXGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)Br)C5=C(N(N(C5=O)C6=CC=CC=C6)C)C

Origin of Product

United States

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